molecular formula C5H10N2 B13085675 Cyano(methyl)(propan-2-YL)amine

Cyano(methyl)(propan-2-YL)amine

Cat. No.: B13085675
M. Wt: 98.15 g/mol
InChI Key: HHEBKNOWWBMJOL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

methyl(propan-2-yl)cyanamide

InChI

InChI=1S/C5H10N2/c1-5(2)7(3)4-6/h5H,1-3H3

InChI Key

HHEBKNOWWBMJOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyano(methyl)(propan-2-yl)amine can be achieved through several methods. One common approach involves the reaction of isopropylamine with methyl cyanide under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired product. The reaction can be represented as follows:

CH3CN+(CH3  \text{CH}_3\text{CN} + \text{(CH}_3\ CH3​CN+(CH3​ 

Biological Activity

Cyano(methyl)(propan-2-YL)amine, a compound featuring a cyano group and a branched alkyl amine, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by case studies and research findings.

This compound is characterized by its cyano group, which enhances its reactivity and biological activity. The compound can undergo various chemical reactions, such as substitution and condensation, making it a versatile building block in synthetic chemistry.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, leading to the formation of bioactive compounds that modulate various biological pathways. This mechanism has implications in therapeutic contexts, particularly in targeting neurodegenerative disorders through inhibition of neuronal nitric oxide synthase (nNOS) and other related pathways .

Biological Activity

Research has indicated that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : Certain derivatives have shown efficacy against various bacterial strains.
  • Anticancer Activity : Studies have demonstrated the compound's potential to induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and T24 (urinary bladder cancer) through mechanisms involving caspase activation .
  • Neuroprotective Effects : Inhibition of nNOS has been linked to protective effects against neurodegeneration, highlighting the compound's relevance in neurological research .

Case Studies

  • Anticancer Activity : A study assessed the antiproliferative effects of this compound derivatives on MCF-7 and T24 cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 24 µg/mL to 34 µg/mL. Mechanistic studies revealed upregulation of pro-apoptotic genes (Bax, Bak) and downregulation of anti-apoptotic genes (Bcl-2), confirming the compound's role in triggering apoptosis .
  • Neuronal Protection : Research focusing on nNOS inhibition demonstrated that certain derivatives of this compound showed enhanced selectivity and potency against human nNOS compared to other isoforms. This selectivity was attributed to favorable interactions within a newly identified auxiliary pocket in the enzyme structure .

Data Tables

Biological ActivityCell LineIC50 (µg/mL)Mechanism
AntiproliferativeMCF-724Apoptosis via caspase activation
AntiproliferativeT2434Apoptosis via caspase activation
nNOS InhibitionRat/MousePotency variesSelective binding to nNOS

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